molecular formula C18H13N3O3 B4472181 2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B4472181
M. Wt: 319.3 g/mol
InChI Key: FOWJRMWRFLXISW-UHFFFAOYSA-N
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Description

2-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused with a benzyl group and linked to an isoindole-1,3-dione scaffold. This structure combines aromatic, electron-deficient (oxadiazole), and electron-rich (isoindole-dione) moieties, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c22-17-13-8-4-5-9-14(13)18(23)21(17)11-16-19-15(20-24-16)10-12-6-2-1-3-7-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWJRMWRFLXISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves a multi-step process. One common method starts with the preparation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. This is followed by the formation of the isoindole-dione structure via a condensation reaction with phthalic anhydride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as POCl3, PCl5, and PPA are often used to facilitate the cyclization and condensation reactions .

Chemical Reactions Analysis

Types of Reactions

2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with various molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and physicochemical properties of 2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione with related compounds from the literature:

Compound Molecular Formula Substituents Melting Point (°C) Key Spectral Data (IR, NMR) Bioactivity/Applications
Target compound: 2-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]-isoindole-dione C₁₉H₁₄N₃O₃ Benzyl-oxadiazole, isoindole-dione Not reported Inferred: IR ~1785 cm⁻¹ (C=O), NMR δ 7.2–8.1 (Ar-H) Hypothetical: Kinase inhibition
2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c) C₂₃H₁₈N₄O₂S Methyl-thioxo-triazolidine, isoindole-dione >300 IR: 1785, 1714 cm⁻¹ (C=O); NMR δ 7.15–8.19 (Ar-H) Antimicrobial, antitumor
2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione C₁₄H₁₃N₃O₃ Isopropyl-oxadiazole, isoindole-dione Not reported Inferred: Similar C=O stretches; NMR δ 2.35 (CH₃) Material science applications
5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol (4) C₁₁H₈N₃OS Indole-methyl, oxadiazole-thiol Not reported IR: 1217 cm⁻¹ (C=S); NMR δ 7.59–8.10 (Ar-H) Antioxidant, enzyme inhibition
2-{1-[3-(Butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-isoindole-1,3-dione C₁₆H₁₈N₄O₂ Butyl-triazole, isoindole-dione Not reported Inferred: NMR δ 2.56 (CH₃), 7.48–8.35 (Ar-H) Pharmaceutical intermediates

Key Observations:

Thioxo (C=S) and thiol (SH) groups in analogs like 13c and 4 confer distinct reactivities (e.g., hydrogen bonding or disulfide formation), which are absent in the oxadiazole-based target compound .

Thermal Stability: High melting points (>300°C) in triazolidine derivatives (e.g., 13c) suggest strong intermolecular interactions (e.g., hydrogen bonding or π-stacking), which may be less pronounced in the target compound due to its non-polar benzyl group .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for 13c and 14 , involving condensation of hydrazides with carbonyl precursors . However, the benzyl-oxadiazole moiety may require specialized reagents (e.g., benzyl amidoximes) for cyclization.

Spectroscopic Signatures :

  • Isoindole-dione C=O stretches (IR ~1785–1714 cm⁻¹) are consistent across analogs .
  • The benzyl group’s aromatic protons (δ ~7.2–7.5 ppm in NMR) would distinguish the target compound from alkyl-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

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